Boc-Beta-T-Butyl-L-Alanine

Übersicht

Beschreibung

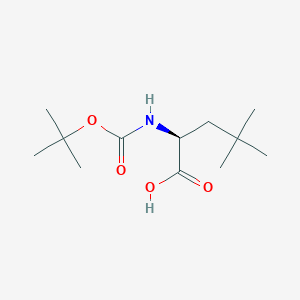

Boc-Beta-T-Butyl-L-Alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the beta position is substituted with a tert-butyl group. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Beta-T-Butyl-L-Alanine typically involves the protection of the amino group of L-alanine with a Boc group. This is achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Beta-T-Butyl-L-Alanine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Oxidation and Reduction: Reagents like sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation.

Major Products Formed

Deprotection: The major product is L-alanine after the removal of the Boc group.

Substitution: The products depend on the nucleophile used in the reaction.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Boc-Beta-T-Butyl-L-Alanine is primarily utilized as a building block in the synthesis of bioactive compounds. Its protective Boc (tert-butyloxycarbonyl) group facilitates the selective functionalization of the amino group, making it a versatile intermediate in peptide synthesis and drug design.

Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of various derivatives that exhibit biological activity. For instance, studies have demonstrated its use in creating derivatives that target cancer stem cells, showcasing its potential in cancer therapy. The compound 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT) was found to suppress cancer stem cell signals and induce apoptosis in lung cancer cells, highlighting its significance in anticancer drug development .

Enhancing Drug Efficacy

The incorporation of this compound into drug formulations can enhance the pharmacokinetic properties of the resulting compounds. The bulky Boc group can improve solubility and stability, which are critical factors in drug formulation. Additionally, the compound's structural features allow for the modulation of biological activity through strategic modifications .

Synthesis Methodologies

The synthesis of this compound typically involves straightforward chemical reactions that allow for scalability and efficiency.

One-Pot Synthesis Procedures

Recent advancements have introduced one-pot synthesis methods that simplify the preparation of Boc-protected amino acids, including this compound. This approach minimizes the need for multiple reaction steps and reduces the time and resources required for synthesis .

Mass Spectrometry Analysis

Electrospray tandem mass spectrometry has been utilized to analyze Boc-protected peptides, including those containing Beta-T-Butyl-L-Alanine. This technique enables differentiation of positional isomers and provides insights into the structural characteristics of synthesized compounds .

Therapeutic Applications

This compound's therapeutic applications extend beyond cancer treatment to other areas such as anti-inflammatory and neuroprotective therapies.

Cancer Therapy

As mentioned earlier, OBA-RT demonstrated significant cytotoxic effects against cancer stem cells by inducing apoptosis through p53-dependent pathways. This mechanism suggests that this compound derivatives could be developed as novel anticancer agents targeting resistant cancer phenotypes .

Anti-inflammatory Properties

Research indicates potential anti-inflammatory effects associated with compounds derived from Boc-protected amino acids. These derivatives may modulate immune responses and could be explored for treating conditions like inflammatory bowel disease .

Case Studies and Research Findings

Several studies illustrate the practical applications and effectiveness of this compound derivatives.

Case Study: OBA-RT in Lung Cancer

A significant study investigated OBA-RT's effects on A549 lung cancer cells, revealing that it induced apoptosis at concentrations ranging from 5 to 25 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment, indicating its potential use in targeted cancer therapies .

Case Study: Peptide Synthesis

In peptide synthesis research, this compound has been successfully incorporated into various peptide sequences, demonstrating enhanced yields and purity compared to traditional methods without protective groups .

Wirkmechanismus

The mechanism of action of Boc-Beta-T-Butyl-L-Alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The tert-butyl group at the beta position provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-L-Alanine: Similar to Boc-Beta-T-Butyl-L-Alanine but without the tert-butyl group at the beta position.

Fmoc-Beta-T-Butyl-L-Alanine: Similar compound with a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

Cbz-Beta-T-Butyl-L-Alanine: Another similar compound with a carboxybenzyl (Cbz) protecting group.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the tert-butyl group at the beta position. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications, particularly in peptide synthesis where selective protection and deprotection are crucial .

Biologische Aktivität

Boc-Beta-T-Butyl-L-Alanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, is a compound widely utilized in peptide synthesis and other biochemical applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group. This structure is crucial for its function in biochemical reactions, particularly in protecting the amino group during peptide synthesis.

The primary role of this compound is as a protective group for amines, which allows for the selective synthesis of peptides. The mechanism involves:

- Formation of Carbamate Linkage : The Boc group forms a stable carbamate bond with the amino group, preventing it from participating in side reactions during peptide synthesis.

- Deprotection : The Boc group can be removed using mild acids such as trifluoroacetic acid (TFA), releasing the free amino acid for further reactions .

Biochemical Pathways

This compound plays a significant role in various biochemical pathways:

- Peptide Synthesis : It is primarily used to synthesize peptides by protecting amino groups, which are essential for the correct assembly of peptide chains.

- Interaction with Enzymes : The compound interacts with enzymes like peptidases that cleave the Boc group, facilitating metabolic processes involving free amino acids.

Cellular Effects

While this compound does not directly influence cellular signaling or metabolism, it facilitates the synthesis of peptides that are crucial for various cellular functions. The proper assembly of peptides ensures effective protein function within cells.

Case Studies and Research Findings

- Peptide Synthesis Applications : Research has demonstrated that this compound is instrumental in synthesizing novel compounds, such as S-1-(heteroaryl)-1-aminoethanes, showcasing its versatility as a building block in organic chemistry .

- Cancer Research : A study involving derivatives of Boc-protected amino acids indicated that compounds like 5-O-(N-Boc-l-alanine)-renieramycin T exhibit significant cytotoxic effects against cancer stem cells. This compound was shown to activate p53-dependent apoptosis while inhibiting cancer stem cell signals .

- Toxicity Studies : High concentrations of Boc-protected amino acids have been linked to toxicity in animal models. This highlights the importance of dosage when considering the application of such compounds in therapeutic contexts.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Molecular Formula | |

| Mechanism | Protects amino groups during peptide synthesis; forms stable carbamate linkages |

| Biochemical Role | Facilitates peptide synthesis; interacts with enzymes |

| Toxicity Concerns | High doses can lead to toxicity due to accumulation |

| Research Applications | Used in cancer research and synthesis of novel compounds |

Eigenschaften

IUPAC Name |

(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVQDMFCAGQQB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.